molecular formula C15H12N4O3 B5048567 methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate

methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate

Cat. No.: B5048567
M. Wt: 296.28 g/mol
InChI Key: WLPPONOPBLHVFO-UHFFFAOYSA-N
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Description

“Methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The PPs bearing simple aryl groups allow good solid-state emission intensities in these compounds . Some compounds exhibit excellent thermal stability .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is related to their significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Future Directions

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on the development of new synthetic routes and applications of these compounds .

Properties

IUPAC Name

methyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-15(21)10-5-2-3-6-12(10)18-14(20)11-9-17-19-8-4-7-16-13(11)19/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPPONOPBLHVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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